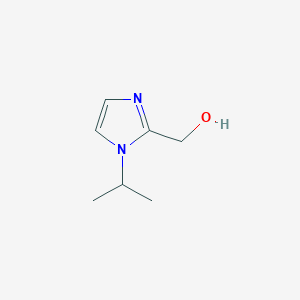

(1-isopropyl-1H-imidazol-2-yl)methanol

説明

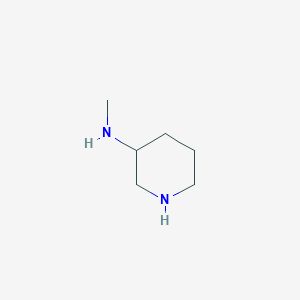

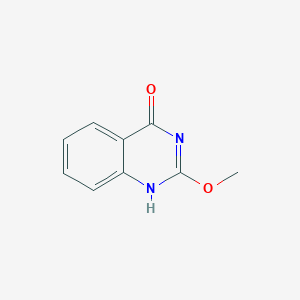

“(1-isopropyl-1H-imidazol-2-yl)methanol” is a member of imidazoles . The IUPAC name for this compound is 1H-imidazol-2-ylmethanol .

Synthesis Analysis

The synthesis of a similar compound, “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol”, was prepared through a five-step process starting from commercially available 1-acetyladamantane . Each step proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .Molecular Structure Analysis

The compound was identified and characterized by 1H and 13C {1H} NMR, high-resolution mass spectroscopy, and elemental analysis . This molecule, as well as its precursors, are potential starting materials for further elaboration into new chelating ligands .Chemical Reactions Analysis

Each step in the synthesis of “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol” proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 140.19 g/mol . The compound was identified and characterized by 1H and 13C {1H} NMR, high-resolution mass spectroscopy, and elemental analysis .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Biomimetic Chelating Ligands : (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound similar to (1-isopropyl-1H-imidazol-2-yl)methanol, has been synthesized as a precursor for biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

- Formation of Imidazole Derivatives : The synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives demonstrates the versatility of imidazole compounds in creating carbonyl group analogs (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Material Sciences and Chemistry

- Formation of Triaryl Dihydroimidazoles : Research on forming 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes highlights the significance of imidazole compounds in complex chemical reactions (Fernandes et al., 2007).

- Imidazole-Based Ionic Liquids : The synthesis of 1-Isopropyl-imidazole and its conversion into bidentate ionic liquids demonstrates its potential in the field of ionic liquid chemistry (Qi, 2011).

Novel Synthesis Methods

- One-Pot Multicomponent Synthesis : A novel one-pot reaction for synthesizing substituted imidazopyrazines using 1H-(imidazol-5-yl)-N-substituted methanamines shows the utility of imidazole compounds in innovative synthetic methods (Galli et al., 2019).

- Solvation Process and Solute-Solvent Interactions : Research on the solvation of imidazole compounds, including 2-isopropyl-imidazole, provides insights into their interactions with solvents, crucial for understanding their behavior in various mediums (Herrera-Castro & Torres, 2019).

Medical and Pharmaceutical Applications

- Synthesis of Targeted Compounds : The synthesis of compounds like (2-Butyl-4-Substitutedthiamidothiocarbamido- 1- {[2-(1h-Tetrazol 5-Yl) Biphenyl- 4-Yl] Methyl}-1h- Imidazol-5-Yl) Methanol has implications in pharmaceutical and medicinal chemistry (Ande, 2012).

- Fluorescence Properties for Probing : The synthesis of compounds like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol for fluorescence studies shows the potential of imidazole derivatives in creating sensitive probes (Wen-yao, 2012).

Industrial Applications

- Imidazole in Corrosion Inhibition : The application of imidazole-based molecules, including derivatives of 1H-imidazole, in inhibiting corrosion of carbon steel in an acidic medium highlights their industrial importance (Costa et al., 2021).

Catalysis and Polymer Chemistry

- Green Organocatalyst for Synthesis : Imidazol-1-yl-acetic acid, related to 1H-imidazole derivatives, has been used as an efficient green organocatalyst, underlining the catalytic capabilities of imidazole derivatives (Nazari et al., 2014).

- Double Hydrophilic Block Copolymers : The RAFT synthesis of polymers using imidazolium-based ionic liquid monomers, related to 1H-imidazole derivatives, demonstrates their utility in creating advanced materials (Vijayakrishna et al., 2008).

作用機序

Mode of Action

The mode of action of (1-isopropyl-1H-imidazol-2-yl)methanol is currently unknown due to the lack of specific studies on this compound . Imidazole derivatives are known to interact with various biological targets, influencing their function .

Biochemical Pathways

Imidazole derivatives are often involved in a wide range of biochemical processes, but the exact pathways influenced by this specific compound require further investigation .

将来の方向性

特性

IUPAC Name |

(1-propan-2-ylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-4,6,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVALOXOWYHUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434795 | |

| Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135205-82-2 | |

| Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the structure of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol in the context of its potential applications?

A1: The abstract highlights that (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol "and its derivatives have the potential to be used as precursors to the synthesis of biomimetic chelating ligands" []. This suggests that the specific arrangement of the adamantyl, isopropyl, and imidazole groups within the molecule, along with the reactive methanol moiety, makes it a suitable starting point for creating molecules that can selectively bind metal ions. This chelating ability is crucial for various biological processes and could lead to applications in fields like medicine or catalysis.

Q2: What spectroscopic data confirms the identity of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol?

A2: The research paper confirms the successful synthesis and characterization of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol using ¹H and ¹³C{¹H} NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)